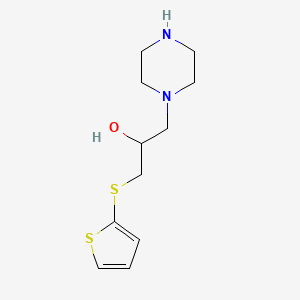
4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dipropylsulfamoyl group and a pyridinyl-thiazolyl moiety, which contribute to its distinctive properties.
Méthodes De Préparation
The synthesis of 4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. Subsequent steps involve the introduction of the benzamide group and the dipropylsulfamoyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert certain functional groups into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Applications De Recherche Scientifique
4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of the target molecule. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effect. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide include other benzamide derivatives and thiazole-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, which can affect their reactivity and applications. For example:
4-(pyridin-4-yl)thiazol-2-amine: A related compound with a simpler structure, used as a corrosion inhibitor.
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide: Lacks the dipropylsulfamoyl group, which may result in different biological activity and chemical reactivity.
Propriétés
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-3-13-25(14-4-2)30(27,28)18-7-5-17(6-8-18)20(26)24-21-23-19(15-29-21)16-9-11-22-12-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTZGUNAVANTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)

![(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2389018.png)
![2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide](/img/structure/B2389019.png)


